molecular formula C9H9ClFNO B13029593 7-Chloro-8-fluorochroman-4-amine

7-Chloro-8-fluorochroman-4-amine

Cat. No.: B13029593
M. Wt: 201.62 g/mol
InChI Key: IUCSKERVRZGIEE-UHFFFAOYSA-N
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Description

7-Chloro-8-fluorochroman-4-amine is a halogenated chroman derivative with the molecular formula C₉H₉ClFNO and a molecular weight of 201.63 g/mol . Its structure consists of a chroman ring (benzopyran system) substituted with a chlorine atom at position 7, a fluorine atom at position 8, and an amine group at position 2. This compound is primarily utilized in research settings, with applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

7-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2

InChI Key

IUCSKERVRZGIEE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 7-Chloro-8-fluorochroman-4-amine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃). Industrial production methods may involve bulk custom synthesis and procurement processes to ensure high purity and yield .

Chemical Reactions Analysis

7-Chloro-8-fluorochroman-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

7-Chloro-8-fluorochroman-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-8-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to interact with biological molecules through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Positional isomerism significantly impacts physicochemical properties and bioactivity. Key examples include:

(R)-8-Chloro-7-fluorochroman-4-amine
  • Structure : Chlorine at position 8, fluorine at position 5.
  • Molecular Formula: C₉H₉ClFNO (identical to the target compound).
  • Stereochemistry (R-configuration) may influence enantioselective interactions .
8-Chloro-6-fluorochroman-4-amine
  • Structure : Chlorine at position 8, fluorine at position 4.
  • Molecular Formula: C₉H₉ClFNO.
  • Key Difference : Increased spatial separation between Cl and F atoms compared to the target compound, which could reduce steric hindrance or modify solubility .

Functional Group Variations

Substituents such as methoxy, methyl, or carbonyl groups introduce distinct electronic and steric effects:

7-Methoxy-3-Chromanone
  • Structure : Methoxy group at position 7, ketone at position 3.
  • Molecular Formula : C₁₀H₁₀O₃.
  • Key Difference : The electron-donating methoxy group and ketone moiety enhance polarity, increasing solubility in polar solvents compared to halogenated analogs. This compound is often used in synthetic intermediates for pharmaceuticals .
7-Methoxy-4-Isochromanone
  • Structure : Methoxy at position 7, ketone at position 4 in an isochroman system.
  • Molecular Formula : C₁₀H₁₀O₃.
  • Key Difference : The isochroman scaffold (benzofused oxygen heterocycle) provides a different spatial arrangement, influencing ring strain and reactivity .

Biological Activity

7-Chloro-8-fluorochroman-4-amine is a synthetic compound belonging to the chroman family, characterized by the presence of a chloro and a fluoro substituent on the chroman ring, along with an amine group at the 4-position. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H8_{8}ClF N
  • Molecular Weight : 201.62 g/mol
  • IUPAC Name : (4R)-7-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound's functional groups and stereochemistry influence its binding affinity and selectivity towards these targets, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Antiviral Properties

The compound has also shown promise as an antiviral agent. Investigations into its effects on viral replication have highlighted its ability to inhibit key viral enzymes, which could lead to the development of new antiviral therapies.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals distinct biological profiles:

Compound Name Key Differences Biological Activity
7-Chloro-8-fluorochroman-4-carboxylic acidContains a carboxylic acid instead of an amineDifferent solubility and reactivity
7-Chloro-8-fluorochroman-4-olFeatures a hydroxyl group instead of an amineAltered pharmacokinetics
7-Chloro-N-(4-fluorobenzyl)-chromanLacks specific amine configurationVaried biological activity profile

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various chroman derivatives, including this compound, demonstrating significant inhibition against Gram-positive bacteria .
  • Antiviral Mechanism : In vitro assays showed that this compound inhibits viral replication by targeting specific viral proteins, suggesting a mechanism that could be exploited for drug development .
  • Cancer Cell Apoptosis : Research indicated that treatment with this compound led to increased rates of apoptosis in human cancer cell lines, correlating with the downregulation of anti-apoptotic proteins .

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